6-Bromo-2-(methylthio)benzo[d]thiazole
Overview
Description
6-Bromo-2-(methylthio)benzo[d]thiazole is a chemical compound with the linear formula C8H6BrNS2 . It has a molecular weight of 260.18 .
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-1,3-benzothiazol-2-yl methyl sulfide . The InChI code is 1S/C8H6BrNS2/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, specific physical properties such as boiling point, melting point, and density are not available in the search results.Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including 6-Bromo-2-(methylthio)benzo[d]thiazole, have been found to exhibit antioxidant activity . These compounds can neutralize free radicals, which are harmful to biological systems, thereby preventing oxidative stress-related diseases.
Analgesic Activity
Thiazole compounds have been reported to possess analgesic properties . This means they can be used in the development of pain-relieving drugs.
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory effects . They can potentially be used in the treatment of inflammation-related conditions.
Antimicrobial Activity
Thiazole compounds have shown antimicrobial properties . They can inhibit the growth of or kill microorganisms, making them potential candidates for the development of new antimicrobial drugs.
Antifungal Activity
Similar to their antimicrobial activity, thiazole derivatives have demonstrated antifungal properties . They can be used in the development of antifungal drugs.
Antiviral Activity
Thiazole compounds have been found to exhibit antiviral activity . They can inhibit the replication of viruses, making them potential candidates for the development of antiviral drugs.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown antitumor and cytotoxic activities . For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on prostate cancer .
Quorum Sensing Inhibitors
Thiazole derivatives have been found to inhibit quorum sensing . Quorum sensing is a system of stimulus and response correlated to population density in bacteria. Inhibiting quorum sensing can prevent bacteria from coordinating certain behaviors, including virulence.
Safety And Hazards
properties
IUPAC Name |
6-bromo-2-methylsulfanyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS2/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHXCBXPHYBLOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591715 | |
Record name | 6-Bromo-2-(methylsulfanyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(methylthio)benzo[d]thiazole | |
CAS RN |
474966-97-7 | |
Record name | 6-Bromo-2-(methylsulfanyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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